1-(Azetidin-3-yl)-2-methylpentan-1-one
Description
1-(Azetidin-3-yl)-2-methylpentan-1-one (CAS: 1692604-13-9) is a ketone-containing azetidine derivative with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . The compound features a four-membered azetidine ring substituted at the 3-position, linked to a branched pentanone chain. Its SMILES notation is O=C(C(C)CCC)C1CNC1, reflecting the azetidine moiety and the methyl-substituted ketone backbone.
The compound is listed as temporarily out of stock in commercial catalogs, with availability dependent on regional suppliers (e.g., China, USA, Germany) .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2-methylpentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-4-7(2)9(11)8-5-10-6-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
HTVHVYYFEZQLTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)C1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 1-(Azetidin-3-yl)-2-methylpentan-1-one, can be achieved through several methods. One common approach is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component under photochemical conditions . This method is efficient for synthesizing functionalized azetidines with high regio- and stereoselectivity.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds through a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target azetidine derivatives.
Industrial Production Methods
Industrial production of azetidines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired azetidine derivative and its intended application.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-2-methylpentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Azetidin-3-yl)-2-methylpentan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-2-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted component, influencing the compound’s binding affinity and selectivity for its targets . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Azetidine Substitution Patterns
- 1-(Azetidin-1-yl)-2-methylpentan-1-one (): This analog substitutes the azetidine at the 1-position instead of the 3-position, altering steric and electronic properties. The synthesis involves coupling (3-iodopropyl)benzene with 1-(azetidin-1-yl)propan-1-one, followed by purification via silica gel chromatography .
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methylpentan-1-one ():
This derivative incorporates a piperazine ring linked to the azetidine, increasing molecular complexity and hydrogen-bonding capacity. The molecular weight (unreported ) is likely higher than the target compound, impacting solubility and pharmacokinetics. Its discontinued commercial status suggests niche or discontinued research applications .
Backbone Modifications
- 1-(Dimethylamino)-2-methylpentan-3-one (): Replacing the azetidine with a dimethylamino group (C₈H₁₇NO, MW 143.23 g/mol) reduces ring strain and basicity. This analog’s safety data sheet highlights respiratory and handling hazards, implying reactive or toxic tendencies .
Physicochemical and Pharmacological Properties
- Molecular Weight and Solubility: The target compound’s MW (155.24) is intermediate between simpler amines (e.g., 143.23 for dimethylamino analog) and bulkier derivatives (e.g., piperazine-containing analogs).
- The absence of aromatic or fluorinated groups in the target molecule may limit its binding affinity compared to fluorophenyl-substituted analogs (e.g., ).
Biological Activity
1-(Azetidin-3-yl)-2-methylpentan-1-one, a compound belonging to the azetidine class, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, antiproliferative effects, and potential as a lead compound in drug development.
Chemical Structure and Properties
The chemical structure of 1-(Azetidin-3-yl)-2-methylpentan-1-one features a five-membered azetidine ring with a methyl group and a ketone functional group. The presence of these functional groups is crucial for its biological activity, particularly in interactions with biological targets such as proteins involved in cell proliferation.
Research indicates that compounds similar to 1-(Azetidin-3-yl)-2-methylpentan-1-one can act as tubulin polymerization inhibitors . These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis. This mechanism leads to mitotic arrest and subsequent apoptosis in cancer cells. For instance, studies have shown that azetidinone derivatives exhibit significant antiproliferative activity in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values ranging from 10 to 33 nM .
Antiproliferative Activity
The antiproliferative effects of 1-(Azetidin-3-yl)-2-methylpentan-1-one have been evaluated through various assays:
| Cell Line | IC50 Value (nM) | Mechanism |
|---|---|---|
| MCF-7 | 10 - 33 | Tubulin polymerization inhibition |
| MDA-MB-231 | 23 - 33 | Induction of apoptosis |
These findings suggest that the compound is particularly effective against breast cancer cells, making it a candidate for further development as an anticancer agent.
Case Studies
In a notable study involving azetidinone derivatives, researchers synthesized a series of compounds and evaluated their biological activities. Among these, compound 9q was highlighted for its potent effects on microtubule destabilization and its ability to induce apoptosis in MCF-7 cells. Flow cytometry results indicated that treatment with compound 9q led to significant cell cycle arrest at the G2/M phase, confirming its role as an antimitotic agent .
Another case study explored the structure-activity relationship (SAR) of various azetidinone derivatives. By modifying substituents on the azetidine ring, researchers were able to enhance antiproliferative activity significantly. This emphasizes the importance of chemical modifications in optimizing therapeutic efficacy .
Research Findings
Recent studies have focused on the optimization of azetidinone derivatives to improve their biological activity. For instance:
- Molecular Docking Studies : In silico analyses have demonstrated that certain modifications can enhance binding affinity to tubulin, thereby increasing antiproliferative effects.
- In Vivo Studies : Preliminary animal studies are underway to assess the efficacy and safety profile of selected azetidinone derivatives, including 1-(Azetidin-3-yl)-2-methylpentan-1-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
